molecular formula C17H11F3N2O3 B11697215 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11697215
M. Wt: 348.28 g/mol
InChI Key: WGPLHUCTAJURFT-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phthalimide moiety and a trifluoromethyl-substituted phenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of glycine derivatives under basic conditions to form the phthalimide intermediate, which is then acylated and coupled with the trifluoromethyl-substituted phenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenyl and acetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide lies in its trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H11F3N2O3

Molecular Weight

348.28 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)10-4-3-5-11(8-10)21-14(23)9-22-15(24)12-6-1-2-7-13(12)16(22)25/h1-8H,9H2,(H,21,23)

InChI Key

WGPLHUCTAJURFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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